2,2-Dimethyl-5,7-bis(phenylmethoxy)-1,3-benzodioxin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-5,7-bis(phenylmethoxy)-1,3-benzodioxin-4-one is an organic compound that belongs to the class of benzodioxins These compounds are characterized by a dioxin ring fused to a benzene ring, with various substituents attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5,7-bis(phenylmethoxy)-1,3-benzodioxin-4-one typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Phenylmethoxy Groups: The phenylmethoxy groups can be introduced via nucleophilic substitution reactions using phenylmethanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-5,7-bis(phenylmethoxy)-1,3-benzodioxin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The phenylmethoxy groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-5,7-bis(phenylmethoxy)-1,3-benzodioxin-4-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact pathways involved would require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-1,3-benzodioxin-4-one: Lacks the phenylmethoxy groups, which may affect its reactivity and applications.
5,7-Diphenyl-1,3-benzodioxin-4-one: Contains phenyl groups instead of phenylmethoxy groups, potentially altering its chemical properties.
Uniqueness
2,2-Dimethyl-5,7-bis(phenylmethoxy)-1,3-benzodioxin-4-one is unique due to the presence of both dimethyl and phenylmethoxy groups, which may confer specific reactivity and properties not found in similar compounds. This uniqueness can make it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C24H22O5 |
---|---|
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
2,2-dimethyl-5,7-bis(phenylmethoxy)-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C24H22O5/c1-24(2)28-21-14-19(26-15-17-9-5-3-6-10-17)13-20(22(21)23(25)29-24)27-16-18-11-7-4-8-12-18/h3-14H,15-16H2,1-2H3 |
InChI-Schlüssel |
SZJULAPTZSLDJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2=C(C(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.